N,3-dimethyloxetan-3-amine
Overview
Description
“N,3-dimethyloxetan-3-amine” is a chemical compound with the CAS Number: 1310732-23-0. It has a molecular weight of 101.15 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC Name for this compound is N,3-dimethyloxetan-3-amine. The InChI Code is 1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 . This indicates that the compound has a cyclic structure with an oxygen atom and an amine group attached to the same carbon atom in the ring.Physical And Chemical Properties Analysis
“N,3-dimethyloxetan-3-amine” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .Scientific Research Applications
- Scientific Field: Polymer Science
- Application Summary : N,3-dimethyloxetan-3-amine is used in the functionalization of inorganic adsorbents for water treatment and antimicrobial activities . Adsorption has shown promising outcomes as a treatment technique for wastewater contaminated with pollutants such as heavy metals, dyes, pharmaceuticals, and bacteria .
- Methods of Application : The most popular and known functionalization strategy is the chemical grafting of amine, due to its low cost, ecofriendliness, and effectiveness . Various amines are employed for the surface modification of inorganic adsorbents to constitute a large panel of resource and low-cost materials usable as an alternative to conventional treatments aimed at removing organic and inorganic pollutants and pathogenic bacteria .
- Results or Outcomes : Amine-grafted inorganic adsorbents have long been considered as a promising approach for the adsorption of both inorganic and organic pollutants . The literature survey presented in the work provides evidence of the significant potential of amine-grafted inorganic adsorbents to remove not only various contaminants separately from polluted water, but also to remove pollutant mixtures and bacteria .
- Scientific Field: Polymer Chemistry
- Application Summary : N,3-dimethyloxetan-3-amine is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . This process is used to control the compositional heterogeneity of the resulting copolymers .
- Methods of Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : The copolymerization process results in amine-containing organo-soluble (meth)acrylic copolymers, which are effective dispersant viscosity modifiers for lubricating oils .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .
properties
IUPAC Name |
N,3-dimethyloxetan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZCKXASAEYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyloxetan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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